molecular formula C6H15N B1274118 3-Methylpentan-2-amine CAS No. 35399-81-6

3-Methylpentan-2-amine

Cat. No. B1274118
CAS RN: 35399-81-6
M. Wt: 101.19 g/mol
InChI Key: ZFAGOADKDXXTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpentan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which can readily form bonds with other atoms or groups. Although the provided papers do not directly discuss 3-Methylpentan-2-amine, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 3-Methylpentan-2-amine.

Synthesis Analysis

The synthesis of related amines has been explored in several studies. For instance, the aminoalkylation of [1.1.1]propellane has been reported as a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which demonstrates the potential for creating complex amines from simpler structures . Additionally, the synthesis of 2-alkoxypentan-3-amine hydrochlorides through a multi-step process involving alkylation, Grignard reaction, reduction, amination, and salt-forming has been described, which could be relevant to the synthesis of 3-Methylpentan-2-amine .

Molecular Structure Analysis

The molecular structure of amines is crucial for their chemical behavior and interactions. Vibrational and conformational analysis of 2-methylpentane and 3-methylpentane has shown that these compounds can exist in multiple conformations, which may also be true for 3-Methylpentan-2-amine . Theoretical calculations and structural analysis using techniques such as NMR, IR, MS, and X-ray have been applied to related compounds, providing a framework for understanding the structure of 3-Methylpentan-2-amine .

Chemical Reactions Analysis

The reactivity of amines is influenced by their molecular structure. The synthesis of various heterocyclic systems using amino acids as precursors has been explored, indicating the versatility of amines in forming complex molecules . The synthesis of pentane amino derivatives and their reactivity in environmentally safe methods in water medium has also been reported, suggesting potential synthetic routes and reactions for 3-Methylpentan-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are determined by their molecular structure and the presence of functional groups. For example, the sensory properties of 3-mercapto-2-methylpentanols have been studied, revealing the impact of stereochemistry on odor perception, which could be relevant for understanding the properties of 3-Methylpentan-2-amine . The synthesis of 3-mercapto-2-methylpentan-1-ol and its sensory evaluation at different concentrations also provides insights into the relationship between structure and sensory properties .

Scientific Research Applications

CO2 Capture and Environmental Applications

  • CO2 Capture in Water-Gas Shift Process Plants : A study explored the use of a novel amine solvent blend containing MDEA and 1,5-diamino-2-methylpentane (DA2MP) for CO2 capture in water-gas shift process plants. This blend demonstrated higher CO2 capture efficiency and absorption rates compared to standard blends, suggesting its potential for cost-effective and energy-efficient CO2 capture in industrial applications (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
  • Absorption and Desorption Properties of CO2 : Another study focused on the solubility of CO2 in aqueous solutions of 1,5-diamino-2-methylpentane (DAMP). The research revealed that DAMP has a lower volatility compared to other amines, resulting in reduced solvent loss during the CO2 removal process, indicating its effectiveness in CO2 capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).

Synthetic Chemistry and Industrial Applications

  • Synthesis of Medical Intermediates : Research on the synthesis of 2-alkoxypentan-3-amine hydrochlorides demonstrated the successful creation of medical intermediates, showcasing the utility of 3-methylpentan-2-amine derivatives in pharmaceutical synthesis (Zhang Ping-rong, 2009).
  • Hydrogenolysis and Isomerization in Catalysis : A study on the hydrogenolysis of methylcyclopentane and isomerization of 2-methylpentane over Pt-Ru catalysts highlighted the importance of 3-methylpentan-2-amine derivatives in catalytic processes, contributing to advancements in chemical engineering and material sciences (Díaz et al., 1995).

Photofluorination and Organic Chemistry

  • Liquid-Phase Photofluorination Technique : An innovative technique involving the liquid-phase photofluorination with elemental fluorine for synthesizing perfluorochemicals was explored. This method can be applied to branched F-alkanes, F-ethers, and F-tert-amines, showcasing the versatility of 3-methylpentan-2-amine in complex chemical syntheses (Scherer, Yamanouchi, & Onox, 1990).

Photoionization Studies

  • Stability of Trapped Electrons in Organic Glasses : Research on the stability of trapped electrons in photoionized and gamma-irradiated organic glasses, including 3-methylpentane, provided insights into the behavior of electrons in these environments. The study's findings contribute to our understanding of electron mobility in organic compounds (Lin, Tsuji, & Williams, 1967).

Safety And Hazards

3-Methylpentan-2-amine should be handled with care. It is recommended to use personal protective equipment as required and take precautionary measures against static discharges . It should not be released into the environment . Hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

3-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAGOADKDXXTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956811
Record name 3-Methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentan-2-amine

CAS RN

35399-81-6
Record name 3-Methyl-2-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35399-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035399816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpentan-2-amine
Reactant of Route 2
Reactant of Route 2
3-Methylpentan-2-amine
Reactant of Route 3
3-Methylpentan-2-amine
Reactant of Route 4
Reactant of Route 4
3-Methylpentan-2-amine
Reactant of Route 5
3-Methylpentan-2-amine
Reactant of Route 6
3-Methylpentan-2-amine

Citations

For This Compound
5
Citations
K Xiao, X Li, J Li, L Ma, B Hu, H Yu, Y Fu… - Bioorganic & medicinal …, 2006 - Elsevier
… -amine or (2S)-1-hydroxy-3-methylpentan-2-amine, inhibitors 35, 37, and 38 showed potent … -2-amine, (2S)-1-hydroxy-3-methylpentan-2-amine or (R)-2-hydroxy-methyl pyrrolidin-1-yl, …
Number of citations: 18 www.sciencedirect.com
FI Carroll, MG Gichinga, CM Kormos, R Maitra… - Bioorganic & medicinal …, 2015 - Elsevier
… (2S,3S)-1-[4-(3-Fluorophenyl)-4-methylpiperidin-1-yl]-3-methylpentan-2-amine (14) (266 mg, 0.91 mmol), Boc-7-hydroxy-d-Tic (293 mg, 1.00 mmol), hydroxybenzotriazole hydrate (20 …
Number of citations: 14 www.sciencedirect.com
JP Cueva, TB Cai, SW Mascarella… - Journal of medicinal …, 2009 - ACS Publications
In previous structure−activity relationship (SAR) studies, (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-…
Number of citations: 25 pubs.acs.org
JJ Deng, L Liu, Y Ge, Z Song, J Huang, G Fan… - European Journal of …, 2022 - Elsevier
Uveal melanoma (UM) is an aggressive malignancy with high mortality in adults and lacks effective systemic therapies. Activating gene mutations related to the Gαq/11 signaling …
Number of citations: 1 www.sciencedirect.com
L Ducrot - 2022 - theses.fr
Pour faire face à la forte demande en amines des industries pharmaceutiques, agrochimiques et plus généralement des industries de chimie fine et de gros tonnages, de nouveaux …
Number of citations: 8 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.